2-((3-(2-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetamide
Description
2-((3-(2-Methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetamide is a synthetic coumarin-based acetamide derivative. Its structure comprises a chromen-4-one (coumarin) scaffold substituted with a 2-methoxyphenyl group at position 3, a methyl group at position 2, and an acetamide-linked oxygen at position 5. This compound has garnered interest in medicinal chemistry due to the pharmacophoric versatility of coumarins, which are known for their anti-inflammatory, anticancer, and antimicrobial activities .
Properties
IUPAC Name |
2-[3-(2-methoxyphenyl)-2-methyl-4-oxochromen-7-yl]oxyacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO5/c1-11-18(13-5-3-4-6-15(13)23-2)19(22)14-8-7-12(9-16(14)25-11)24-10-17(20)21/h3-9H,10H2,1-2H3,(H2,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXOZSYHVOWTQED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC(=O)N)C3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-(2-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Chromen-4-one Core: The chromen-4-one core can be synthesized through a condensation reaction between a suitable phenol derivative and an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Friedel-Crafts alkylation reaction using 2-methoxybenzene and an appropriate alkylating agent.
Attachment of the Acetamide Group: The final step involves the reaction of the intermediate compound with acetic anhydride or acetyl chloride to form the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and purification techniques to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
2-((3-(2-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Sodium hydride (NaH), alkyl halides
Major Products Formed
Oxidation: Carboxylic acids, quinones
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2-((3-(2-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as anti-inflammatory, antioxidant, and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-((3-(2-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibition of Enzymes: Binding to and inhibiting the activity of specific enzymes involved in metabolic pathways.
Modulation of Receptors: Interacting with cellular receptors to modulate signal transduction pathways.
Generation of Reactive Oxygen Species (ROS): Inducing oxidative stress in cells, leading to apoptosis or other cellular responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substitution Effects
a. Positional Isomerism of Methoxyphenyl Substituents
Compounds 35a–c (from ) share the same core structure but differ in the methoxyphenyl substitution position (2-, 3-, or 4-methoxyphenyl at position 3 of the coumarin). Studies indicate that the 2-methoxyphenyl substitution (as in the target compound) confers superior anti-inflammatory activity compared to 3- or 4-methoxy analogues, likely due to enhanced steric and electronic interactions with hydrophobic pockets in cyclooxygenase (COX) enzymes .
b. Halogen vs. Methoxy Substituents
The compound (±)-2-chloro-N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-phenylacetamide () replaces the methoxy group with a chlorine atom. This substitution significantly improves metabolic stability and anti-inflammatory potency (IC₅₀ = 1.2 μM vs. ibuprofen’s IC₅₀ = 5.8 μM), demonstrating chlorine’s efficacy as a bioisostere for hydrogen or methoxy groups in enhancing pharmacokinetic properties .
Pharmacological Activity
a. Anticancer Activity
The target compound’s derivatives (e.g., 4a–g in ) exhibit moderate anticancer activity (IC₅₀ = 8–15 μM against HCT-116 and MCF-7 cells). In contrast, compounds 38–40 (), which incorporate sulfonyl-linked heterocycles (e.g., pyrrolidine, piperidine), show markedly higher potency (IC₅₀ = 0.3–1.2 μM). This highlights the critical role of sulfonyl and heterocyclic moieties in improving target affinity .
b. Antimicrobial Activity While the target compound’s derivatives display broad-spectrum antimicrobial activity (MIC = 16–64 μg/mL), analogues like 2-[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-[2-(4a-hydroxyoctahydro-2(1H)-isoquinolinyl)-2-oxoethyl]acetamide () show enhanced efficacy (MIC = 4–8 μg/mL) due to the isoquinoline group’s ability to disrupt bacterial membrane integrity .
Physicochemical Properties
The target compound’s lower logP (2.8) compared to halogenated analogues (logP = 3.5) suggests better aqueous solubility, which may translate to improved bioavailability .
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